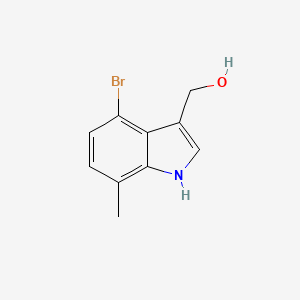

(4-Bromo-7-methyl-1H-indol-3-yl)methanol

Description

(4-Bromo-7-methyl-1H-indol-3-yl)methanol is a brominated indole derivative with a hydroxylmethyl (-CH2OH) group at position 3 and a methyl substituent at position 7 of the indole ring. Its molecular formula is C10H10BrNO, with a molecular weight of 256.10 g/mol. The compound is of interest in medicinal chemistry due to the indole scaffold's prevalence in bioactive molecules, such as kinase inhibitors and receptor modulators . The bromine atom enhances electrophilic reactivity, while the methyl group influences lipophilicity and steric interactions.

Properties

IUPAC Name |

(4-bromo-7-methyl-1H-indol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-6-2-3-8(11)9-7(5-13)4-12-10(6)9/h2-4,12-13H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKKHUBSQMCILV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C(=CN2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-7-methyl-1H-indol-3-yl)methanol typically involves the bromination of 7-methylindole followed by a series of reactions to introduce the methanol group at the 3-position. One common method includes the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by the Bartoli reaction using isopropenylmagnesium bromide .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-7-methyl-1H-indol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Bromo-7-methyl-1H-indol-3-yl)methanol has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Research focuses on its potential therapeutic applications, such as developing new drugs for various diseases.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (4-Bromo-7-methyl-1H-indol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

(a) Bromine Position Variants

- (7-Bromo-4-fluoro-1H-indol-3-yl)methanol (CAS 1158471-53-4): Bromine at position 7 and fluorine at position 4 (vs. bromine at 4 and methyl at 7 in the target compound). Boiling point: 411.9±40.0°C (predicted), higher than typical indole derivatives due to increased dipole interactions .

- (5-Bromo-1H-indol-3-yl)-3-pyridinylmethanone: Bromine at position 5 and a ketone-linked pyridine group. The ketone group (C=O) introduces stronger electron-withdrawing effects, altering reactivity in nucleophilic substitutions compared to the hydroxylmethyl group .

(b) Functional Group Modifications

- 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol (CAS 214915-69-2): Ethanol (-CH2CH2OH) side chain instead of methanol (-CH2OH). Increased lipophilicity (logP ~1.8 vs. Melting point: Not reported, but ethanol derivatives generally have lower melting points than methanol analogs due to reduced crystallinity.

- (7-Chloro-1-(3,4-dichlorobenzyl)-1H-indol-3-yl)methanol: Chlorine substituents and a benzyl group introduce steric hindrance, reducing solubility in aqueous media. Synthesized via NaBH4 reduction, a method applicable to the target compound's analogs .

Physical and Spectral Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.